molecular formula C24H25N3O2 B14935788 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14935788
M. Wt: 387.5 g/mol
InChI Key: PUXRNMXGPBHKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide (Compound ID: Y044-5038) is a structurally complex molecule featuring a fused carbazole-indole scaffold. Its molecular formula is C₂₄H₂₅N₃O₂, with a molecular weight of 387.48 g/mol . The compound is a racemic mixture and exhibits moderate lipophilicity (logP = 4.31), which may influence its pharmacokinetic properties . Key structural elements include:

  • A 2-(2-methyl-1H-indol-3-yl)acetamide side chain, contributing hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors) .

This compound is part of a broader class of carbazole derivatives, which are explored for diverse biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H25N3O2/c1-14-18(16-6-3-4-8-20(16)25-14)13-23(28)26-22-9-5-7-17-19-12-15(29-2)10-11-21(19)27-24(17)22/h3-4,6,8,10-12,22,25,27H,5,7,9,13H2,1-2H3,(H,26,28)

InChI Key

PUXRNMXGPBHKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.

    Indole Derivative Formation: Synthesis of the indole derivative through Fischer indole synthesis or other methods.

    Coupling Reaction: Coupling the carbazole and indole derivatives using acylation or amidation reactions.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions can target the carbazole or indole rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully hydrogenated carbazole or indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Use as a probe or marker in biochemical assays.

Industry

    Chemical Industry: Applications in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related acetamide-carbazole/indole derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight Key Substituents/Features logP Bioactivity Notes (if available) Reference
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide C₂₄H₂₅N₃O₂ 387.48 Methoxy-carbazole, 2-methylindole acetamide 4.31 Not reported
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide C₁₄H₁₄N₂O₂ 242.27 Oxo-carbazole, simple acetamide N/A Intermediate in synthesis
Ethyl 2-(5-(9H-carbazol-9-yl)-2-methyl-1H-indol-3-yl)acetate (60) C₂₅H₂₄N₂O₂ 384.47 Carbazole-indole ester derivative N/A Structural analog
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.85 Triazole linker, naphthalene, chlorophenyl N/A Antimicrobial potential
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) C₂₀H₂₁ClN₃O₂S₂ 442.98 Thiadiazole, chlorobenzyl, isopropylphenoxy N/A Not reported

Key Structural and Functional Differences:

Core Scaffold :

  • The target compound uniquely combines a tetrahydrocarbazole with a 2-methylindole via an acetamide linker, distinguishing it from simpler carbazole derivatives (e.g., ) or triazole/thiadiazole-containing analogs (e.g., ). This hybrid structure may enhance binding to hydrophobic enzyme pockets or DNA.

Substituent Effects: The 6-methoxy group on the carbazole ring improves solubility compared to non-polar derivatives (e.g., unsubstituted carbazoles in ).

Research Findings and Limitations

  • Structural Uniqueness: The carbazole-indole hybrid is rare in literature, with most studies focusing on carbazole-triazole () or carbazole-thiadiazole hybrids (). This uniqueness positions it as a candidate for novel therapeutic targets.
  • In contrast, triazole analogs (e.g., 6m) show antimicrobial activity in preliminary assays .
  • Synthetic Complexity : The multi-step synthesis of such hybrids (implied in ) may limit scalability compared to single-heterocycle derivatives.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydrocarbazole moiety with an indole derivative. Its molecular formula is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molecular weight of approximately 401.5 g/mol. The structural characteristics contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC NameThis compound

This compound has been identified as a CRTH2 receptor antagonist . The CRTH2 receptor plays a significant role in mediating inflammatory responses and is implicated in conditions such as asthma and allergic diseases. By inhibiting this receptor, the compound may reduce inflammation and provide therapeutic benefits in treating these conditions.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties through its action on the CRTH2 receptor. This activity suggests potential applications in treating asthma and other allergic responses. The ability to modulate inflammatory pathways positions this compound as a promising candidate for further development in pharmacology.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds within the carbazole family:

  • CRTH2 Antagonism : A study demonstrated that carbazole derivatives could effectively inhibit CRTH2-mediated pathways, leading to reduced eosinophil migration and cytokine release in vitro.
  • Antibacterial Properties : Another investigation highlighted that related compounds exhibited selective antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 15.625 to 125 μM .
  • Biofilm Inhibition : Research on similar structures indicated that certain carbazole derivatives could inhibit biofilm formation by MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that this compound may also possess this capability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.